molecular formula C12H6Cl2N2O B11797053 5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine

5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine

Cat. No.: B11797053
M. Wt: 265.09 g/mol
InChI Key: QSZYTQBEEQRNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine is a heterocyclic compound that belongs to the oxazolo[5,4-B]pyridine family. This compound is characterized by the presence of both pyridine and oxazole rings, which are fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazolo[5,4-B]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits the growth of bacteria by interfering with essential bacterial enzymes. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by targeting specific pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine is unique due to its dual chlorine substitution, which enhances its reactivity and potential biological activity. This dual substitution pattern distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry .

Properties

Molecular Formula

C12H6Cl2N2O

Molecular Weight

265.09 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H6Cl2N2O/c13-8-3-1-7(2-4-8)11-15-9-5-6-10(14)16-12(9)17-11/h1-6H

InChI Key

QSZYTQBEEQRNNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)N=C(C=C3)Cl)Cl

Origin of Product

United States

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